(E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide
Description
Properties
IUPAC Name |
N-methyl-2-[3-[(E)-2-pyridin-2-ylethenyl]-1-(2-pyridin-2-ylethyl)indazol-6-yl]sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5OS/c1-30-29(35)25-10-2-3-11-28(25)36-23-13-14-24-26(15-12-21-8-4-6-17-31-21)33-34(27(24)20-23)19-16-22-9-5-7-18-32-22/h2-15,17-18,20H,16,19H2,1H3,(H,30,35)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJYRGAWBXMDSL-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)C=CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3CCC4=CC=CC=N4)/C=C/C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a benzamide core, pyridine moieties, and an indazole derivative, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the pyridine and indazole groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyridine and indazole have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often range from nanomolar to micromolar concentrations, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.5 |
| Compound B | MCF-7 | 4.0 |
| Compound C | HCT-116 | 4.5 |
Antimicrobial Activity
Compounds featuring pyridine rings have also demonstrated antimicrobial properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria, suggesting that (E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide may exhibit similar properties.
Case Studies
- Study on Indazole Derivatives : A study investigated the biological activities of various indazole derivatives, revealing that modifications at the 6-position significantly enhanced anticancer activity against breast cancer cell lines. This suggests that the indazole component in our compound may play a crucial role in its bioactivity.
- Pyridine Derivatives : Research focused on pyridine-based compounds indicated that these structures could inhibit specific enzymes involved in cancer progression, further supporting the hypothesis that our compound may possess similar inhibitory effects.
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the therapeutic potential of any compound. Preliminary analyses suggest that the presence of multiple aromatic systems in (E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide could enhance lipophilicity and permeability across biological membranes.
Comparison with Similar Compounds
(a) Benzamide Derivatives
Compounds with benzamide scaffolds, such as Nilotinib (a tyrosine kinase inhibitor), share similarities in hydrophobicity and hydrogen-bonding capacity. However, the thioether-linked indazole and pyridyl substituents in the target compound likely enhance its binding specificity compared to simpler benzamide derivatives .
(b) Indazole-Containing Compounds
Indazole derivatives (e.g., Bendamustine) often exhibit anticancer activity. The pyridylvinyl group in the target compound may improve solubility and pharmacokinetics relative to non-pyridylated indazoles .
Functional Comparisons
Analytical Characterization
Pyridyl and indazole protons would likely resonate at δ 7.0–9.0 ppm in ¹H-NMR, distinct from simpler aromatic systems.
Preparation Methods
Preparation of 2-((1H-indazol-6-yl)thio)-N-methylbenzamide Intermediate
- Reactants: 6-iodo-1H-indazole and 2-mercapto-N-methylbenzamide
- Catalysts and Conditions: Potassium carbonate and copper iodide in isopropyl alcohol and ethylene glycol solvent mixture; reaction temperature maintained at 80°C for 20–24 hours under nitrogen atmosphere
- Process: The nucleophilic substitution of the mercapto group on the 6-iodoindazole forms the thioether linkage resulting in 2-((1H-indazol-6-yl)thio)-N-methylbenzamide
- Isolation: The reaction mixture is cooled, filtered, concentrated, and the solid product is washed and dried under vacuum
- Yield: High yield with minimized impurities due to metal iodide catalysis controlling side reactions
Halogenation of the Indazole Intermediate
- Objective: Introduce iodine at the 3-position of the indazole ring to activate for further coupling
- Halogen Sources: Iodine, bromine, chlorine, or phosphorus chlorides (e.g., thionyl chloride, oxalyl chloride)
- Solvents: Alcohols (C1–C4), ketones (C3–C6), or organic solvents such as DMF, toluene, xylene, or halogenated solvents like methylene dichloride
- Conditions: Temperature range from 25°C to 60°C for 2 to 6 hours
- Outcome: Formation of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide with high purity, suitable for direct use in next step without further purification
Acylation and Condensation with 2-Vinylpyridine
- Acylating Agents: Acetyl halides (acetyl chloride, acetyl bromide) or acetic anhydride
- Condensation Partner: 2-vinylpyridine
- Base: Organic bases such as diisopropylethylamine, ethylamine, propylamine, methylamine, or tertiary butylamine, used in at least 3.5 molar equivalents relative to the halogenated intermediate
- Solvents: Similar to halogenation step, including alcohols, ketones, ethers, sulphoxides, esters, or water mixtures
- Conditions: 25°C to 60°C for 2 to 6 hours
- Result: Formation of the final compound (E)-N-methyl-2-(1-(2-(pyridin-2-yl)ethyl)-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-ylthio)benzamide with controlled impurity levels below 0.3%
Alternative Synthetic Routes and Notes
- Some reported methods start from 6-nitro-indazole, involving protection of the NH group with tetrahydropyranyl, iodination, Suzuki coupling, nitro reduction, diazotization, and further functionalization to reach the target compound.
- These alternative routes are often longer and involve harsher conditions with lower overall yields, making them less suitable for industrial scale.
- The preferred method uses copper-catalyzed coupling reactions that provide better yields and fewer impurities, facilitating scale-up.
Summary Table of Key Reaction Steps
| Step No. | Reaction Stage | Reactants/Conditions | Solvents & Catalysts | Temperature (°C) | Time (hours) | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | Thioether formation | 6-iodo-1H-indazole + 2-mercapto-N-methylbenzamide | K2CO3, CuI; Isopropyl alcohol + ethylene glycol | 80 | 20–24 | High yield; nitrogen atmosphere |
| 2 | Halogenation at 3-position | Intermediate (step 1) + I2 or PCl5 etc. | Alcohols, ketones, DMF, toluene, etc. | 25–60 | 2–6 | High purity; no further purification needed |
| 3 | Acylation and condensation with 2-vinylpyridine | Halogenated intermediate + acetyl halide + 2-vinylpyridine + organic base | Various organic solvents and bases | 25–60 | 2–6 | Final compound; impurities <0.3% |
Research Findings and Impurity Control
- Use of metal iodide catalysts in the initial thioether formation step minimizes excess halogenated by-products and controls impurity formation.
- Direct use of halogenated intermediate without purification reduces process complexity and impurity carryover.
- The final product purity is critical for pharmaceutical applications, and the process is optimized to keep process-related impurities below 0.3%.
- Reaction monitoring by TLC and controlled temperature and reagent equivalents are essential for reproducibility and yield optimization.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the indazole-thioether-benzamide core of this compound?
- Methodological Answer : The indazole-thioether linkage can be synthesized via nucleophilic aromatic substitution (SNAr) between a 6-mercaptoindazole derivative and a 2-chlorobenzamide precursor under basic conditions (e.g., NaH in DMF). The pyridinyl-vinyl group on the indazole is introduced via Heck coupling using palladium catalysts (e.g., Pd(OAc)₂, PPh₃) with 2-vinylpyridine .
Q. How can the stereochemistry of the (E)-configured vinyl-pyridinyl group be confirmed?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can detect spatial proximity between the vinyl protons and pyridinyl protons. For unambiguous confirmation, single-crystal X-ray diffraction (performed using SHELX programs) is recommended, leveraging the compound’s crystallinity induced by π-π stacking of pyridinyl groups .
Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆) resolve the benzamide and indazole moieties. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities, while IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of palladium-catalyzed cross-couplings in this compound’s synthesis?
- Methodological Answer : The vinyl-pyridinyl group’s regioselectivity during Heck coupling is governed by steric hindrance at the indazole’s 3-position. Computational DFT studies (e.g., Gaussian 09) model transition states to predict selectivity. Experimentally, substituting bulky ligands (e.g., XPhos) improves selectivity for the (E)-isomer by stabilizing the less hindered pathway .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : If NMR suggests planar geometry but X-ray shows torsional strain, dynamic effects (e.g., rotational barriers) may explain discrepancies. Variable-temperature NMR and solid-state NMR can reconcile these by probing time-averaged vs. static structures. Cross-validation with molecular dynamics simulations (e.g., Amber) is advised .
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?
- Methodological Answer : Systematic substitution of pyridinyl groups (e.g., 2-pyridinyl vs. 4-pyridinyl) evaluates electronic effects on target binding. Replace the thioether with sulfone or methylene to assess metabolic stability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify critical pharmacophores .
Q. What mechanistic insights explain the copper-catalyzed cyclization of vinyl-benzamide intermediates?
- Methodological Answer : Kinetic isotope effect (KIE) studies and in situ FTIR monitor intermediates during cyclization. Copper(I) intermediates likely facilitate oxidative coupling via a radical mechanism, as evidenced by EPR spectroscopy. Solvent effects (e.g., DMF vs. THF) modulate reaction rates by stabilizing Cu(I)/Cu(III) redox cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
